2-(2-Chloroacetyl)-5,5-dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxamide
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Overview
Description
The compound “2-(2-Chloroacetyl)-5,5-dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxamide” is a complex organic molecule. It contains several functional groups including a carboxamide, a chloroacetyl group, and a spirocyclic structure. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of the spirocyclic structure. Spirocyclic structures are bicyclic compounds in which the two rings share only one atom, which adds three-dimensionality to the molecule . The presence of sulfur and nitrogen atoms in the ring structure also adds to the complexity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The chloroacetyl group is likely to be quite reactive, particularly towards nucleophiles. The carboxamide group could also participate in various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of polar functional groups like carboxamide could influence its solubility in different solvents .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(2-chloroacetyl)-5,5-dioxo-5λ6-thia-2-azaspiro[3.4]octane-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O4S/c10-3-7(13)12-4-9(5-12)6(8(11)14)1-2-17(9,15)16/h6H,1-5H2,(H2,11,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPSFMRFKIDPQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2(C1C(=O)N)CN(C2)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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